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Compound of Interest

Compound Name: Ddr1-IN-6

Cat. No.: B8248219 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide detailed protocols for the solubility, preparation, and

application of Ddr1-IN-6, a potent and selective inhibitor of Discoidin Domain Receptor 1

(DDR1), for in vitro cell culture experiments.

Introduction
Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen

and plays a crucial role in cell adhesion, proliferation, migration, and extracellular matrix

remodeling.[1][2] Dysregulation of DDR1 signaling has been implicated in various diseases,

including fibrosis, inflammation, and cancer.[2][3] Ddr1-IN-6 is a selective inhibitor of DDR1

with a reported IC50 of 9.72 nM, making it a valuable tool for studying the biological functions

of DDR1 and for potential therapeutic development.[4][5] This document provides a

comprehensive guide for the use of Ddr1-IN-6 in cell-based assays.

Physicochemical Properties and Solubility
Proper handling and solubilization of Ddr1-IN-6 are critical for obtaining reliable and

reproducible experimental results.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b8248219?utm_src=pdf-interest
https://www.benchchem.com/product/b8248219?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6363035/
https://www.researchgate.net/figure/DDR-signaling-network-Schematic-representation-of-signaling-molecules-downstream-of-DDR1_fig1_282291501
https://www.researchgate.net/figure/DDR-signaling-network-Schematic-representation-of-signaling-molecules-downstream-of-DDR1_fig1_282291501
https://pmc.ncbi.nlm.nih.gov/articles/PMC4336622/
https://www.benchchem.com/product/b8248219?utm_src=pdf-body
https://www.researchgate.net/figure/Downstream-signaling-pathways-activated-by-DDR1-and-DDR2-Solid-line-indicates-direct_fig1_348429423
https://www.bohrium.com/paper-details/multifaceted-collagen-ddr1-signaling-in-cancer/923591538204737538-4925
https://www.benchchem.com/product/b8248219?utm_src=pdf-body
https://www.benchchem.com/product/b8248219?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8248219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Weight 433.48 g/mol [4]

IC50 (DDR1) 9.72 nM [4][5]

Solubility DMSO: 10 mg/mL (23.07 mM) [4]

Appearance Crystalline solid N/A

Note: The use of freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO

can negatively impact solubility.[4] Ultrasonic treatment may be necessary to fully dissolve the

compound.[4]

Preparation of Stock Solutions and Reagents
Accurate preparation of stock and working solutions is essential for dose-response

experiments.

Ddr1-IN-6 Stock Solution (10 mM in DMSO)
Reagent Amount

Ddr1-IN-6 1 mg

Anhydrous DMSO 230.7 µL

Protocol:

Weigh 1 mg of Ddr1-IN-6 powder in a sterile microcentrifuge tube.

Add 230.7 µL of anhydrous DMSO to the tube.

Vortex thoroughly to mix.

If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.

Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected

from light and moisture.[4][6]

Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution

in the appropriate cell culture medium.

Example: Preparation of a 10 µM working solution

Thaw a 10 mM stock solution aliquot of Ddr1-IN-6.

Dilute the stock solution 1:1000 in pre-warmed, complete cell culture medium. For example,

add 1 µL of 10 mM Ddr1-IN-6 to 999 µL of cell culture medium.

Vortex gently to mix.

Perform serial dilutions from this working solution to obtain the desired final concentrations

for your experiment.

Experimental Protocols
Cell Viability Assay (MTT or CCK-8)
This protocol describes how to assess the cytotoxic effects of Ddr1-IN-6 on a chosen cell line.

Materials:

Cells of interest

Complete cell culture medium

96-well cell culture plates

Ddr1-IN-6 stock solution (10 mM in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting

Kit-8) reagent
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DMSO or solubilization buffer (for MTT)

Microplate reader

Protocol:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete

medium.

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell

attachment.

The next day, prepare serial dilutions of Ddr1-IN-6 in complete medium from your working

solution. A typical concentration range to start with is 0.01 µM to 10 µM. Include a vehicle

control (DMSO) at the same final concentration as the highest Ddr1-IN-6 concentration.

Remove the medium from the wells and add 100 µL of the Ddr1-IN-6 dilutions or vehicle

control to the respective wells.

Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) or 10 µL of CCK-8

reagent to each well.

Incubate for 2-4 hours at 37°C.

If using MTT, add 100 µL of solubilization buffer (e.g., DMSO or a 10% SDS in 0.01 M HCl

solution) to each well and incubate for at least 2 hours at 37°C to dissolve the formazan

crystals.

Read the absorbance on a microplate reader at the appropriate wavelength (typically 570 nm

for MTT and 450 nm for CCK-8).

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of DDR1 Phosphorylation
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This protocol is designed to determine the inhibitory effect of Ddr1-IN-6 on collagen-induced

DDR1 autophosphorylation.

Materials:

Cells expressing DDR1

Serum-free cell culture medium

Collagen Type I (e.g., from rat tail)

Ddr1-IN-6 stock solution (10 mM in DMSO)

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Primary antibodies: anti-phospho-DDR1 (e.g., pY513 or pY792) and anti-total-DDR1

HRP-conjugated secondary antibody

Chemiluminescent substrate

Western blotting equipment and reagents

Protocol:

Plate cells in 6-well plates and grow to 70-80% confluency.

Serum-starve the cells for 12-24 hours by replacing the complete medium with serum-free

medium.

Pre-treat the cells with various concentrations of Ddr1-IN-6 (e.g., 10 nM, 100 nM, 1 µM) or

vehicle control (DMSO) for 1-2 hours.

Stimulate the cells with collagen I (e.g., 10-50 µg/mL) for 30-60 minutes at 37°C. Include an

unstimulated control.

Wash the cells twice with ice-cold PBS.

Lyse the cells with 100-200 µL of ice-cold lysis buffer per well.
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Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm

for 15 minutes at 4°C.

Collect the supernatant and determine the protein concentration using a BCA or Bradford

assay.

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose

membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary anti-phospho-DDR1 antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Detect the signal using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe with an anti-total-DDR1 antibody to confirm equal protein

loading.

Signaling Pathways and Experimental Workflows
DDR1 Signaling Pathway
Collagen binding to DDR1 induces receptor dimerization and slow, sustained

autophosphorylation on multiple tyrosine residues. This phosphorylation creates docking sites

for adaptor proteins, leading to the activation of several downstream signaling cascades,

including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. These pathways regulate crucial

cellular processes such as cell survival, proliferation, and migration. Ddr1-IN-6 acts by binding

to the ATP-binding pocket of the DDR1 kinase domain, thereby preventing its

autophosphorylation and subsequent downstream signaling.
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Caption: DDR1 signaling pathway and the inhibitory action of Ddr1-IN-6.

Experimental Workflow for Evaluating Ddr1-IN-6 Efficacy
This diagram outlines the key steps for assessing the in vitro efficacy of Ddr1-IN-6.
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Caption: Workflow for assessing Ddr1-IN-6 efficacy in cell culture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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